Cyclohexyl carbamate derivative 5

Tyrosinase inhibition Skin lightening Molecular topology

Cyclohexyl carbamate derivative 5, chemically defined as (3,3,5-trimethylcyclohexyl) N-(3-methoxypropyl)carbamate (C14H27NO3, MW 257.37 Da, xlogp 3.2), is a small-molecule synthetic tyrosinase inhibitor identified within the patent literature as PMID26815044-Compound-89. It belongs to the cyclohexyl carbamate chemical class, one of eight structurally distinct categories of synthetic tyrosinase inhibitors reviewed in a comprehensive 2016 patent analysis covering 38 patents from 2011–2015.

Molecular Formula C14H27NO3
Molecular Weight 257.37 g/mol
Cat. No. B10833280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexyl carbamate derivative 5
Molecular FormulaC14H27NO3
Molecular Weight257.37 g/mol
Structural Identifiers
SMILESCC1CC(CC(C1)(C)C)OC(=O)NCCCOC
InChIInChI=1S/C14H27NO3/c1-11-8-12(10-14(2,3)9-11)18-13(16)15-6-5-7-17-4/h11-12H,5-10H2,1-4H3,(H,15,16)
InChIKeyXKPVQQCVMUKNEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexyl Carbamate Derivative 5: A Patented Synthetic Tyrosinase Inhibitor for Melanin-Related Disorders


Cyclohexyl carbamate derivative 5, chemically defined as (3,3,5-trimethylcyclohexyl) N-(3-methoxypropyl)carbamate (C14H27NO3, MW 257.37 Da, xlogp 3.2), is a small-molecule synthetic tyrosinase inhibitor identified within the patent literature as PMID26815044-Compound-89 [1]. It belongs to the cyclohexyl carbamate chemical class, one of eight structurally distinct categories of synthetic tyrosinase inhibitors reviewed in a comprehensive 2016 patent analysis covering 38 patents from 2011–2015 [2]. The compound is documented as an inhibitor of human tyrosinase (TYR) and is patented for multiple indications including albinism (ICD-11 EC23.2), ephelides (ED61.0), melasma (ED60.1), Menkes disease (5C64.0), and senile lentigines (ED61.0) [1].

Why Generic Substitution of Cyclohexyl Carbamate Derivative 5 Is Scientifically Unjustified Without Direct Comparative Data


Tyrosinase inhibitors exhibit extreme structural diversity spanning at least eight distinct chemical classes—including resorcinols, biaryls, imidazolethiones, β-phenyl-α,β-unsaturated carbonyls, and carbamates—each with fundamentally different binding modes, potency ranges, and selectivity profiles [1]. Even within the narrow cyclohexyl carbamate series, derivative 5 (Compound-89) differs from its nearest analogs (derivatives 1–4 and 6–7, corresponding to Compounds 85–91 in PMID26815044) in its specific 3,3,5-trimethylcyclohexyl and 3-methoxypropyl substituents, which determine steric fit within the tyrosinase active site, lipophilicity (xlogp 3.2), and physicochemical properties that cannot be predicted by analogy alone [2]. The patent review explicitly notes that very few synthetic tyrosinase inhibitors have qualified for clinical use, underscoring that potency, safety, and formulation behavior are compound-specific and not class-transferable [1].

Cyclohexyl Carbamate Derivative 5: Quantitative Differentiators for Scientific Procurement Decisions


Molecular Topology Differentiation: Cyclohexyl Carbamate Derivative 5 Exhibits a Computed Lipophilicity Profile Distinguishable from In-Class Analogs

Cyclohexyl carbamate derivative 5 possesses a computed octanol-water partition coefficient (xlogp) of 3.2, placing it in a moderate lipophilicity range that is critical for both skin penetration and enzyme active-site accessibility [1]. This value arises from its unique combination of a 3,3,5-trimethylcyclohexyl moiety (contributing steric bulk and hydrophobicity) and a 3-methoxypropyl carbamate side chain (providing hydrogen-bonding capability via the ether oxygen). Within the broader landscape of synthetic tyrosinase inhibitors, known comparator compounds span a wide polarity spectrum: resorcinol derivatives (e.g., 4-n-butylresorcinol, xlogp ~3.0–3.5) occupy a similar range, while biaryl and imidazolethione scaffolds often exceed xlogp 4.0, and kojic acid (xlogp ~-0.9) resides at the highly polar extreme [2]. The compound's molecular weight of 257.37 Da with only one hydrogen-bond donor and three acceptors yields a topological polar surface area consistent with favorable skin permeability, a parameter not uniformly shared across other tyrosinase inhibitor chemotypes [1].

Tyrosinase inhibition Skin lightening Molecular topology

Target Selectivity Evidence: Derivative 5 Is Documented as a Human Tyrosinase Inhibitor Distinct from Mushroom-Tyrosinase-Biased Screening Compounds

The drug-target interaction database annotates cyclohexyl carbamate derivative 5 as an inhibitor of human tyrosinase (TYRO_HUMAN, UniProt: P14679), not merely of the mushroom tyrosinase commonly used in high-throughput screening assays [1]. This distinction carries significant procurement implications because human and mushroom tyrosinases differ in their active-site architectures and inhibitor sensitivity profiles; a 2016 systematic review explicitly highlighted that 'inhibition of human tyrosinase requires molecular motifs distinctively different from mushroom tyrosinase' [2]. Many commercially marketed tyrosinase inhibitors (e.g., kojic acid, arbutin, and numerous natural product extracts) were initially characterized against mushroom tyrosinase, and their potency against the human isoform can differ by an order of magnitude or more [2]. The assignment of derivative 5 to the human enzyme target, within a patent context (REF 1 in DrugMap corresponds to the 2011–2015 patent review PMID:26815044), suggests that the originating patent disclosure includes human-enzyme-relevant activity data, though the specific IC50 values are not publicly indexed in open-access databases [1].

Human tyrosinase Target selectivity Melanogenesis

Intra-Series Structural Differentiation: Derivative 5 Carries a 3-Methoxypropyl Carbamate Side Chain Absent in Closest Patent Analogs

Within the cyclohexyl carbamate series disclosed in PMID26815044, derivative 5 (Compound-89) is distinguished from its immediate neighbors—derivative 4 (Compound-88), derivative 6 (Compound-90), and derivative 7 (Compound-91)—by its specific (3,3,5-trimethylcyclohexyl) N-(3-methoxypropyl)carbamate architecture [1]. The 3-methoxypropyl substituent on the carbamate nitrogen introduces a flexible ether-containing side chain with hydrogen-bond-accepting capability (HBA count = 3, of which one derives from the methoxy oxygen), a feature that is not uniformly present across all series members [1]. In contrast, cyclohexyl carbamate derivative 7 is associated with patent WO 2014/193035 A1 and carries a different substitution pattern [2]. This intra-series structural variation implies differentiated steric and electronic complementarity to the tyrosinase active site, making each derivative a unique chemical entity for procurement purposes. Publicly available quantitative IC50 values for individual intra-series comparators are not indexed in open databases, and the originating patent details remain the definitive source for relative potency rankings [1].

Structure-activity relationship Carbamate substitution Cyclohexyl derivatives

Indication-Specific Patent Coverage: Derivative 5 Is Patented for Multiple Pigmentation Disorders Including Albinism and Melasma

Cyclohexyl carbamate derivative 5 carries patent protection across five distinct ICD-11-classified pigmentation disorders: albinism (EC23.2), ephelides/freckles (ED61.0), melasma (ED60.1), Menkes disease (5C64.0), and senile lentigines/age spots (ED61.0) [1]. This multi-indication patent coverage contrasts with many commercial tyrosinase inhibitors—for example, kojic acid and arbutin are primarily marketed as general cosmetic skin-lightening agents without disease-specific patent protection, and their regulatory status as over-the-counter cosmetics rather than patented therapeutics limits their positioning for medical dermatology applications [2]. The explicit patenting for albinism and Menkes disease, both genetic disorders of copper metabolism that intersect with tyrosinase function, suggests a therapeutic rationale beyond cosmetic skin whitening [1]. The patent review notes that 'very few [tyrosinase inhibitors] are qualified for clinical use,' making the existence of disease-specific patent filings a meaningful differentiator for organizations evaluating compounds for drug development programs rather than cosmetic formulation [2].

Patent-protected indications Albinism Melasma Skin pigmentation

Cyclohexyl Carbamate Derivative 5: Evidence-Backed Procurement and Research Application Scenarios


Hit-to-Lead Optimization in Human-Targeted Tyrosinase Inhibitor Programs

Research groups engaged in structure-based design of human tyrosinase inhibitors can employ derivative 5 as a reference compound within the cyclohexyl carbamate scaffold series. Its annotation against human TYRO_HUMAN [1], combined with its defined xlogp of 3.2 and the modifiable 3-methoxypropyl side chain [2], makes it a suitable starting point for SAR exploration aimed at balancing potency with dermal permeability. Unlike mushroom-tyrosinase-biased hits that frequently fail to translate to human enzyme assays [3], derivative 5 originates from a patent context where human tyrosinase is the explicitly claimed target.

Dermatological Therapeutic Development for Melasma and Senile Lentigines

Organizations pursuing prescription-grade treatments for melasma (ED60.1) or senile lentigines (ED61.0)—conditions with high unmet medical need and limited approved pharmacotherapies—can evaluate derivative 5 based on its specific patent coverage for these indications [1]. The compound's moderate lipophilicity (xlogp 3.2) is theoretically compatible with topical formulation development [2], a critical advantage for dermatological drugs where systemic exposure must be minimized. The patent review's observation that 'very few tyrosinase inhibitors are qualified for clinical use' [3] underscores the strategic value of patented compounds with disease-specific positioning.

Genetic Pigmentation Disorder Research: Albinism and Menkes Disease Models

The patent coverage of derivative 5 for albinism (EC23.2) and Menkes disease (5C64.0)—both disorders involving copper-dependent tyrosinase dysfunction—positions this compound as a research tool for investigating pharmacological modulation of residual tyrosinase activity in these genetic conditions [1]. Unlike cosmetic skin-lightening agents developed solely for hyperpigmentation, a compound patented for hypopigmentary and copper-metabolism disorders suggests a mechanistic profile warranting investigation in academic or industrial rare-disease programs.

Benchmarking New Tyrosinase Inhibitor Chemotypes Against a Carbamate-Class Reference

Medicinal chemistry teams developing novel tyrosinase inhibitors outside the carbamate class can use derivative 5 as a structurally defined comparator representing one of the eight major synthetic inhibitor classes cataloged in the 2011–2015 patent landscape [1]. With its full IUPAC identity, SMILES string, and computed physicochemical parameters publicly available [2], derivative 5 provides a reproducible reference point for cross-chemotype potency and selectivity benchmarking, facilitating head-to-head comparisons that strengthen patent applications and publication claims.

Quote Request

Request a Quote for Cyclohexyl carbamate derivative 5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.